

GR 113808 chemical structure and properties

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Compound of Interest

Compound Name: GR 113808

Cat. No.: B1672113

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GR 113808: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT₄). Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT₄ receptor and for investigating its physiological and pathophysiological roles. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathways associated with **GR 113808**. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

GR 113808, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidiny]methyl 1-methyl-1H-indole-3-carboxylate, is a synthetic organic compound.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	[1-[2- [(methylsulfonyl)amino]ethyl]-4 -piperidinyl]methyl 1-methyl- 1H-indole-3-carboxylate	[1]
CAS Number	144625-51-4	[2][3]
Molecular Formula	C ₁₉ H ₂₇ N ₃ O ₄ S	[2][3]
Molecular Weight	393.50 g/mol	[3]
SMILES	CN1C=C(C(=O)OCC2CCN(CC NS(C) (=O)=O)CC2)C2=CC=CC=C12	[2]
Appearance	Off-white solid	[3]

Table 1: Chemical and Physical Properties of **GR 113808**

Pharmacological Properties

GR 113808 is distinguished by its high affinity and selectivity for the 5-HT₄ receptor. It acts as a competitive antagonist, effectively blocking the receptor's activation by serotonin and other agonists.

Receptor Binding Affinity

The binding affinity of **GR 113808** for the 5-HT₄ receptor has been extensively characterized in various in vitro systems. The following table summarizes key quantitative data.

Parameter	Species/Tissue	Value	Reference
pKi	Guinea pig striatum	9.3 - 10.3	[3]
Kd	Cloned human 5-HT4 receptors	0.15 nM	[2]
Kd	Guinea pig striatum	0.4 - 1 nM	[3]
pKB	Human colonic muscle	9.43	[2]
IC50	Guinea pig striatum	113 nM	[3]

Table 2: 5-HT4 Receptor Binding Affinity of **GR 113808**

Receptor Selectivity

A critical feature of **GR 113808** is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a specific pharmacological probe.

Receptor Subtype	Selectivity Fold-Change vs. 5-HT4	Reference
5-HT1A	>300	[2]
5-HT1B	>300	[2]
5-HT2A	>300	[2]
5-HT2C	>300	[2]
5-HT3	>300	[2]

Table 3: Selectivity of **GR 113808** for 5-HT Receptor Subtypes

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological properties of **GR 113808**.

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test compound for the 5-HT₄ receptor using [³H]-**GR 113808** as the radioligand.

Objective: To determine the inhibition constant (K_i) of a test compound for the 5-HT₄ receptor.

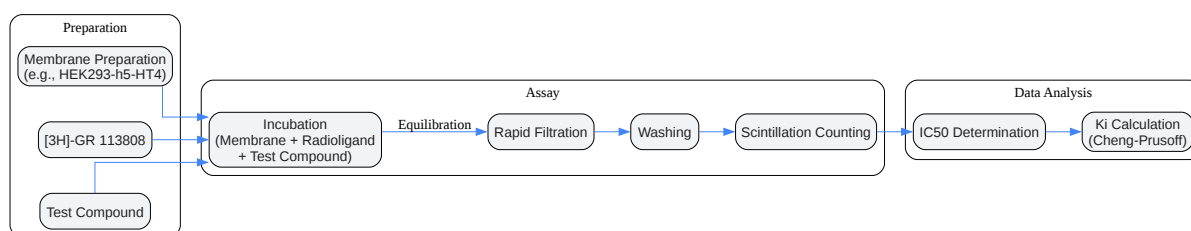
Materials:

- Membrane preparations from cells expressing 5-HT₄ receptors (e.g., HEK293-h5-HT₄) or from tissues rich in these receptors (e.g., guinea pig striatum).
- [³H]-**GR 113808** (Radioligand).
- Unlabeled **GR 113808** (for determining non-specific binding).
- Test compounds.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-**GR 113808** (typically near its K_d value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled **GR 113808**.
- Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 60 minutes).

- **Filtration:** Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

Signaling Pathways

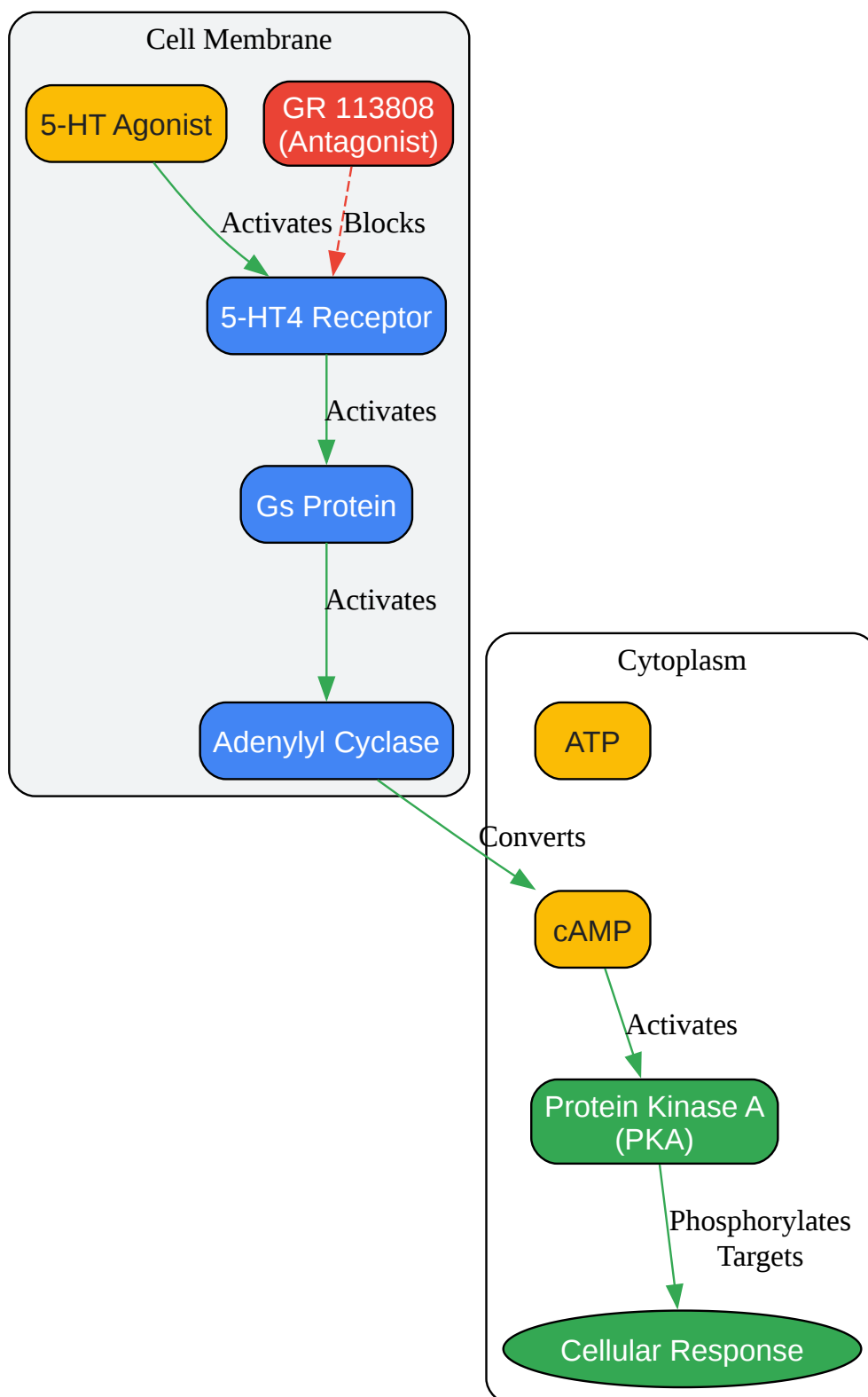
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT₄ receptor by an agonist initiates a signaling cascade that leads to the modulation of various cellular functions.

Gs-Protein Dependent Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gs.

- **Receptor Activation:** Binding of an agonist to the 5-HT4 receptor induces a conformational change.
- **G-Protein Coupling:** The activated receptor binds to the Gs protein, causing the exchange of GDP for GTP on the G α s subunit.
- **Adenylyl Cyclase Activation:** The GTP-bound G α s subunit dissociates and activates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **Downstream Effectors:** cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA).

GR 113808, as an antagonist, binds to the 5-HT4 receptor but does not induce this conformational change, thereby preventing the initiation of this signaling cascade.



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5-HT4 Receptor Gs-Protein Signaling Pathway

Conclusion

GR 113808 remains a cornerstone in the study of the 5-HT₄ receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in various physiological systems. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this important pharmacological tool in their studies.

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References

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